2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde
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Overview
Description
2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde typically involves multi-step organic reactions. One common method involves the reaction of 2-nitrophenol with formaldehyde to introduce the hydroxymethyl group, followed by etherification with 2-bromoethanol to form the ethoxy linkage. The final step involves the formylation of the benzene ring to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aldehyde group can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can react with the aldehyde group.
Major Products
Oxidation: 2-{2-[5-(Carboxymethyl)-2-nitrophenoxy]ethoxy}benzoic acid.
Reduction: 2-{2-[5-(Hydroxymethyl)-2-aminophenoxy]ethoxy}benzaldehyde.
Substitution: Various alcohols or ethers depending on the nucleophile used.
Scientific Research Applications
2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The aldehyde group can form Schiff bases with amines, potentially modifying proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: Similar structure but lacks the nitro and hydroxymethyl groups.
2-Nitrobenzaldehyde: Similar structure but lacks the ethoxy and hydroxymethyl groups.
5-Hydroxymethyl-2-nitrophenol: Similar structure but lacks the ethoxy and aldehyde groups.
Uniqueness
2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
923033-65-2 |
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Molecular Formula |
C16H15NO6 |
Molecular Weight |
317.29 g/mol |
IUPAC Name |
2-[2-[5-(hydroxymethyl)-2-nitrophenoxy]ethoxy]benzaldehyde |
InChI |
InChI=1S/C16H15NO6/c18-10-12-5-6-14(17(20)21)16(9-12)23-8-7-22-15-4-2-1-3-13(15)11-19/h1-6,9,11,18H,7-8,10H2 |
InChI Key |
KAHZRDCZQVXXOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCOC2=C(C=CC(=C2)CO)[N+](=O)[O-] |
Origin of Product |
United States |
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